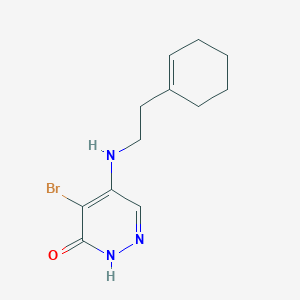
4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a cyclohexene moiety in its structure suggests that it may have unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.
Bromination: Introduction of the bromine atom at the 4-position of the pyridazinone ring can be carried out using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Amination: The amino group can be introduced by reacting the brominated pyridazinone with an appropriate amine, such as 2-(cyclohex-1-en-1-yl)ethylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amino derivative.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the bromine atom and the cyclohexene moiety may influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-5-((2-(cyclohexyl)ethyl)amino)pyridazin-3(2h)-one: Similar structure but with a saturated cyclohexyl group.
4-Chloro-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one: Similar structure with a chlorine atom instead of bromine.
5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one: Lacks the halogen atom.
Uniqueness
The presence of the bromine atom in 4-Bromo-5-((2-(cyclohex-1-en-1-yl)ethyl)amino)pyridazin-3(2h)-one may confer unique reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications where halogenation plays a crucial role.
Propiedades
Fórmula molecular |
C12H16BrN3O |
|---|---|
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
5-bromo-4-[2-(cyclohexen-1-yl)ethylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H16BrN3O/c13-11-10(8-15-16-12(11)17)14-7-6-9-4-2-1-3-5-9/h4,8H,1-3,5-7H2,(H2,14,16,17) |
Clave InChI |
MJKGVXDJSJLKHU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)CCNC2=C(C(=O)NN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


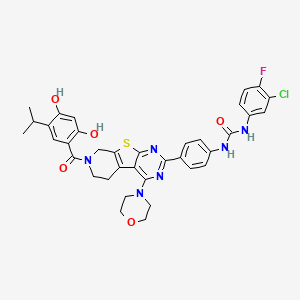


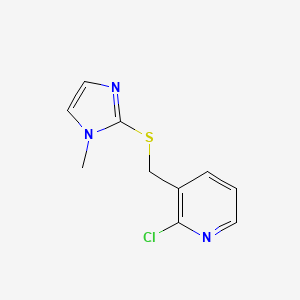

![tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate](/img/structure/B14898242.png)
![2,6-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14898248.png)
![3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14898249.png)
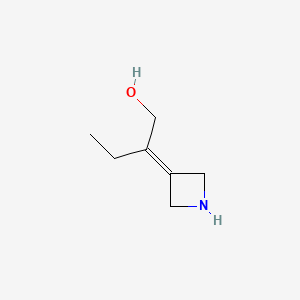

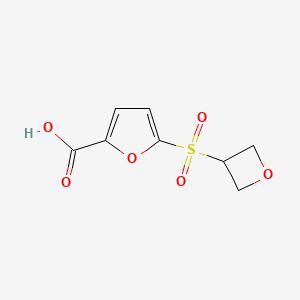
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14898272.png)


